
3-Amino-5-bromo-1-(2,2,2-trifluoroethyl)-1,4-dihydropyridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5-bromo-1-(2,2,2-trifluoroethyl)-1,4-dihydropyridin-4-one is a synthetic organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-1-(2,2,2-trifluoroethyl)-1,4-dihydropyridin-4-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as brominated pyridine derivatives and trifluoroethylamine.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring purity, and implementing safety measures.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-5-bromo-1-(2,2,2-trifluoroethyl)-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding pyridine derivatives.
Reduction: Formation of fully saturated derivatives.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridine derivatives, while substitution reactions could introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential as a drug candidate.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Amino-5-bromo-1-(2,2,2-trifluoroethyl)-1,4-dihydropyridin-4-one would depend on its specific biological target. Generally, dihydropyridines interact with ion channels, enzymes, or receptors, modulating their activity and leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-5-bromo-1-(2,2,2-trifluoroethyl)-1,4-dihydropyridin-4-one: can be compared with other dihydropyridines such as nifedipine, amlodipine, and nicardipine.
Uniqueness: The presence of the trifluoroethyl group and bromine atom might confer unique properties, such as increased lipophilicity or specific biological activity.
Highlighting Uniqueness
Trifluoroethyl Group: This group can enhance the compound’s metabolic stability and bioavailability.
Bromine Atom: The bromine atom can participate in halogen bonding, potentially affecting the compound’s interaction with biological targets.
Propiedades
Fórmula molecular |
C7H6BrF3N2O |
|---|---|
Peso molecular |
271.03 g/mol |
Nombre IUPAC |
3-amino-5-bromo-1-(2,2,2-trifluoroethyl)pyridin-4-one |
InChI |
InChI=1S/C7H6BrF3N2O/c8-4-1-13(3-7(9,10)11)2-5(12)6(4)14/h1-2H,3,12H2 |
Clave InChI |
IRCXCVIPOJXNRN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)C(=CN1CC(F)(F)F)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


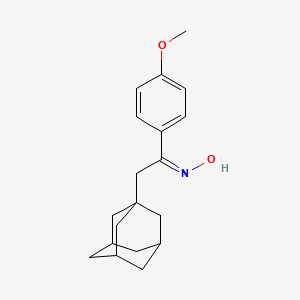
![1-Ethyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13071175.png)
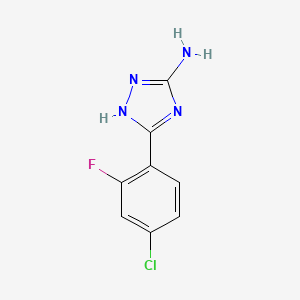
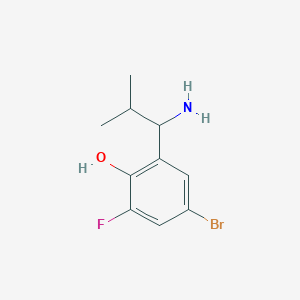
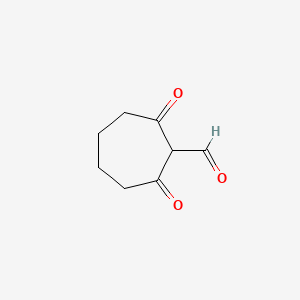
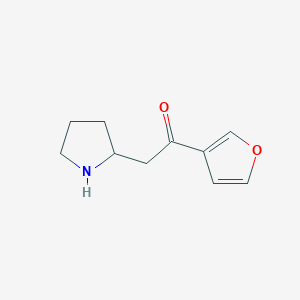

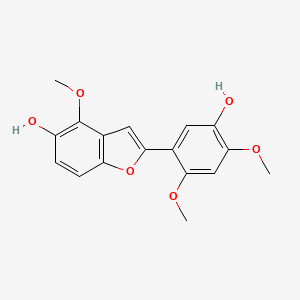
![3-{[(2,6-Dimethylphenyl)methyl]amino}propan-1-ol](/img/structure/B13071201.png)

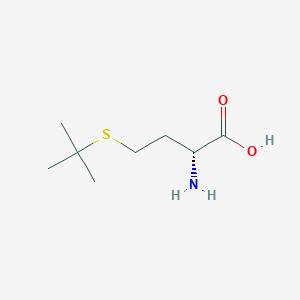
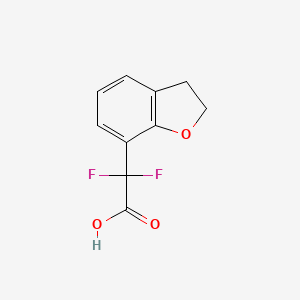
![1-(4-Fluorophenyl)-3-methyl-1h-pyrazolo[4,3-b]pyridine](/img/structure/B13071231.png)
![4-Ethyl-3-[(2S,3R)-3-methyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B13071233.png)
